

Application Notes and Protocols: Synthesis of 5-(2-Chloroethyl)-6-chlorooxindole

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Compound of Interest

Compound Name: 5-(2-Chloroethyl)-6-chlorooxindole

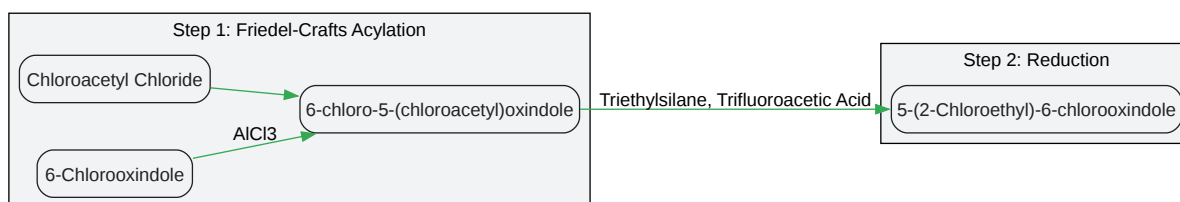
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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of **5-(2-Chloroethyl)-6-chlorooxindole**, a key intermediate in the manufacturing of the antipsychotic drug Ziprasidone. [1][2][3] The synthesis is a two-step process involving the Friedel-Crafts acylation of 6-chlorooxindole followed by a reduction of the resulting keto group.

Chemical Reaction Pathway



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Caption: Two-step synthesis of **5-(2-Chloroethyl)-6-chlorooxindole**.

Experimental Protocols

This section details the methodologies for the two key steps in the synthesis of **5-(2-Chloroethyl)-6-chlorooxindole**.

Step 1: Synthesis of 6-chloro-5-(chloroacetyl)oxindole

This step involves the Friedel-Crafts acylation of 6-chlorooxindole with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl_3).

Materials:

- 6-chlorooxindole
- Chloroacetyl chloride
- Aluminum chloride (AlCl_3)
- Dichloromethane (or another suitable halogenated hydrocarbon solvent)

Procedure:

- In a suitable reaction vessel, suspend 6-chlorooxindole in a halogenated hydrocarbon solvent like dichloromethane.
- Add aluminum chloride (AlCl_3) to the suspension.
- Add chloroacetyl chloride to the reaction mixture.
- The reaction is typically carried out at a controlled temperature.
- Upon completion, the reaction is quenched, and the product, 6-chloro-5-(chloroacetyl)oxindole, is isolated and purified.

Note: This is a general procedure based on established Friedel-Crafts acylation reactions. Specific reaction conditions such as temperature, reaction time, and purification methods may require optimization.

Step 2: Synthesis of 5-(2-Chloroethyl)-6-chlorooxindole

This step involves the reduction of the carbonyl group of 6-chloro-5-(chloroacetyl)oxindole to a methylene group using a reducing agent. A common method employs triethylsilane in the presence of a strong acid like trifluoroacetic acid.^{[4][5]}

Materials:

- 6-chloro-5-(chloroacetyl)oxindole (product from Step 1)
- Trifluoroacetic acid
- Triethylsilane
- Chilled water

Procedure:^{[4][5]}

- Charge a 3-liter three-neck flask with 650 ml of trifluoroacetic acid and 130 gm of 6-chloro-5-(chloroacetyl)oxindole under a nitrogen atmosphere at 25 to 30°C.^{[4][5]}
- Stir the mixture for 15 minutes and then cool to 0 to 5°C with continuous stirring.^{[4][5]}
- Slowly add 142.46 gms of triethylsilane over 30 minutes, ensuring the temperature is maintained between 0 to 5°C.^{[4][5]}
- Stir the reaction mixture for an additional 30 minutes at 0 to 5°C.^{[4][5]}
- Allow the reaction mixture to gradually warm to 30 to 35°C and continue stirring for 6 hours.^{[4][5]}
- Cool the reaction mixture to 5 to 10°C and slowly add chilled water.^{[4][5]}
- Stir the resulting mixture for 1 hour.^{[4][5]}
- Filter the solid product.^{[4][5]}
- Wash the solid with water until the filtrate is neutral.^[5]
- Suck dry the product and then dry it under a vacuum at 40-45°C.^[5]

An alternative one-pot process has been reported which utilizes a Lewis acid-mediated selective deoxygenation of the precursor ketone with tetramethyldisiloxane, avoiding the isolation of the potentially hazardous ketone precursor.^{[1][2]}

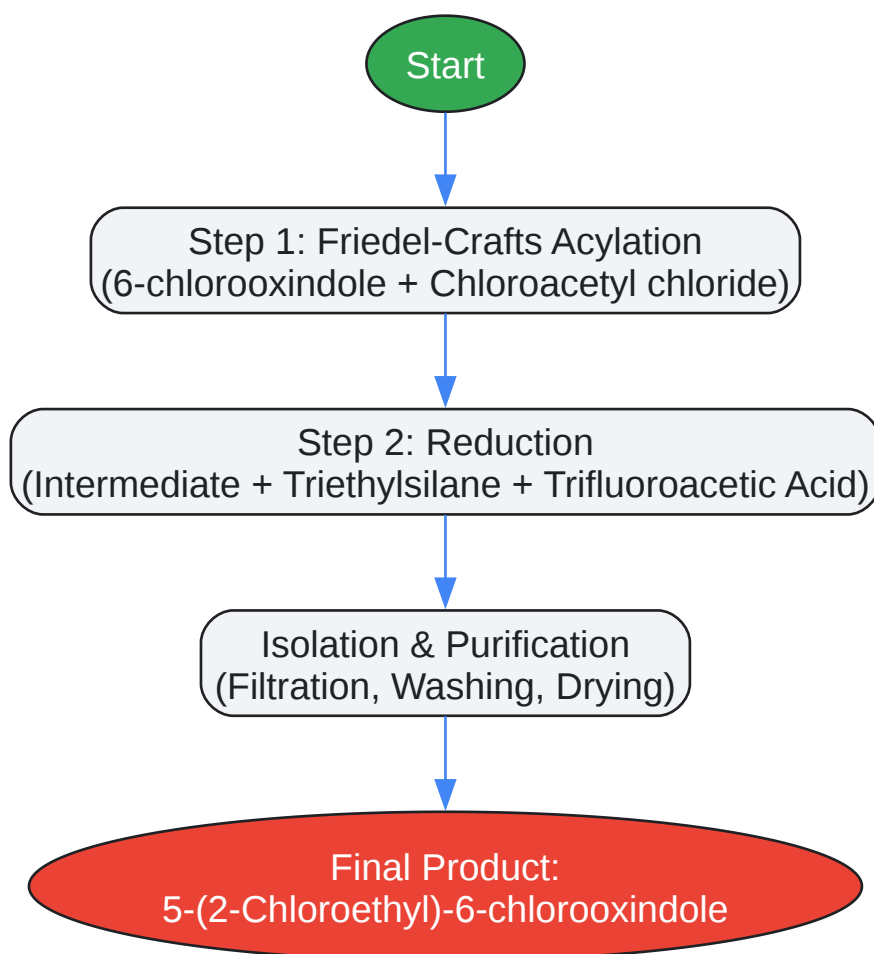
Data Presentation

The following table summarizes the quantitative data obtained from a representative synthesis protocol.

Parameter	Value	Reference
Starting Material	6-chloro-5-(2-chloroacetyl)indolin-2-one	[3]
Amount of Starting Material	50 g	[3]
Reagents	Trifluoroacetic acid (175 ml), Triethylsilane (57.17 g)	[3]
Reaction Temperature	45-50°C	[3]
Reaction Time	5 hours	[3]
Yield	46 g	[3]
Melting Point	215-225°C	[3]
HPLC Purity	99.15%	[3]

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis protocol for **5-(2-Chloroethyl)-6-chlorooxindole**.



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